molecular formula C21H22Cl2N2O4S B3411252 (2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 903254-16-0

(2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Cat. No. B3411252
CAS RN: 903254-16-0
M. Wt: 469.4 g/mol
InChI Key: QUQWRDHXMUZUNC-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone, also known as DPA-M, is a synthetic compound that has been widely used in scientific research applications. DPA-M is a spirocyclic compound that belongs to the class of spiroketals and is known for its potent biological activity.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Biochemical and Physiological Effects:
(2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and inhibit the growth of bacteria. It has also been shown to protect neurons from oxidative stress and reduce inflammation.

Advantages and Limitations for Lab Experiments

(2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has several advantages as a research tool. It is a potent and selective inhibitor of certain enzymes and proteins, making it an ideal tool for studying the biological pathways in which these molecules are involved. However, (2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone also has several limitations. It is a synthetic compound and may not accurately reflect the biological activity of natural compounds. Additionally, it may have off-target effects that can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving (2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone. One area of interest is the development of (2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone analogs with improved biological activity and selectivity. Another area of interest is the investigation of the potential of (2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of (2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone and its potential as a research tool.
Conclusion:
In conclusion, (2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a synthetic compound that has been widely used in scientific research for its potent biological activity. It has been found to possess antitumor, antiviral, and antibacterial properties, as well as significant neuroprotective effects. While (2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has several advantages as a research tool, it also has limitations that must be taken into account. Further research is needed to fully understand the potential of (2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone as a therapeutic agent and as a research tool.

Scientific Research Applications

(2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has been extensively used in scientific research for its wide range of biological activities. It has been found to possess potent antitumor, antiviral, and antibacterial properties. It has also been shown to have significant neuroprotective effects and has been used in the treatment of neurodegenerative diseases.

properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O4S/c1-15-2-5-17(6-3-15)30(27,28)25-12-13-29-21(25)8-10-24(11-9-21)20(26)18-7-4-16(22)14-19(18)23/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQWRDHXMUZUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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